
Di-Fmoc-seleno-L-cystine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-Fmoc-seleno-L-cystine is a fluorenylmethoxycarbonyl (Fmoc) protected cysteine derivative. This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques. Cysteine, the amino acid from which this compound is derived, plays a crucial role in various biological processes, including the formation of disulfide bonds, which are essential for protein structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-seleno-L-cystine involves the protection of the selenol group of selenocysteine. One common method includes coupling Boc-NH-chloroalanine with methyl ester-protected residues (such as alanine, methionine, and phenylalanine) using DCC/HOBt as coupling reagents. This process yields di- and tripeptides. Subsequently, treating these peptides with disodium diselenide results in the formation of selenocystine-containing peptides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods typically employ automated synthesizers and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Di-Fmoc-seleno-L-cystine undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form diselenide bonds.
Reduction: Diselenide bonds can be reduced back to selenol groups.
Substitution: The selenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include disodium diselenide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions typically occur under mild conditions to prevent degradation of the peptide backbone .
Major Products
The major products formed from these reactions include various selenocystine-containing peptides, which can be further utilized in peptide synthesis and proteomics research.
Aplicaciones Científicas De Investigación
Di-Fmoc-seleno-L-cystine has several scientific research applications:
Chemistry: Used in the synthesis of selenopeptides, which are valuable for studying the structural and functional roles of selenocysteine in proteins.
Biology: Helps in understanding the role of selenocysteine in biological processes, including enzyme activity and protein folding.
Medicine: Potentially useful in developing therapeutic peptides and studying the mechanisms of selenoproteins involved in various diseases.
Industry: Employed in the production of specialized peptides for research and pharmaceutical applications
Mecanismo De Acción
The mechanism of action of Di-Fmoc-seleno-L-cystine involves its incorporation into peptides, where it can form diselenide bonds. These bonds are crucial for maintaining the structural integrity of proteins. The selenol group of selenocysteine has higher acidity and stronger nucleophilic character compared to the thiol group of cysteine, making it a unique and valuable component in peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-selenocysteine: Another Fmoc-protected selenocysteine derivative used in peptide synthesis.
Boc-selenocysteine: A Boc-protected selenocysteine derivative with similar applications.
Di-Fmoc-L-cystine: A similar compound without the selenium atom, used in peptide synthesis.
Uniqueness
Di-Fmoc-seleno-L-cystine is unique due to the presence of selenium, which imparts distinct chemical properties such as higher acidity and stronger nucleophilic character. These properties make it particularly useful in studying selenoproteins and synthesizing selenopeptides .
Propiedades
Fórmula molecular |
C36H32N2O8Se2 |
|---|---|
Peso molecular |
778.6 g/mol |
Nombre IUPAC |
(2R)-3-[[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C36H32N2O8Se2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)/t31-,32-/m0/s1 |
Clave InChI |
YAFZTYLRAFFJSX-ACHIHNKUSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[Se][Se]C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




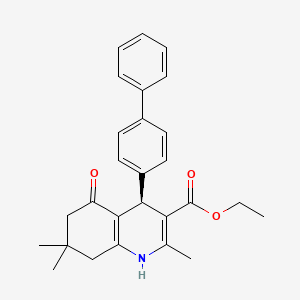
![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)

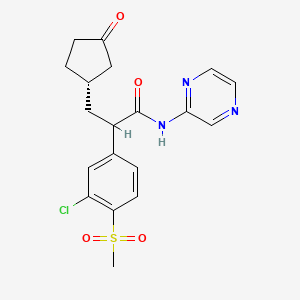
![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)
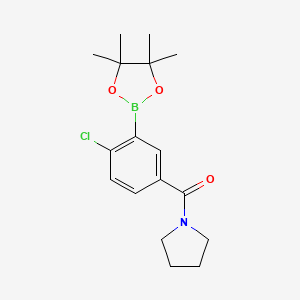
![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)

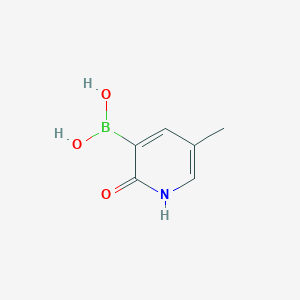

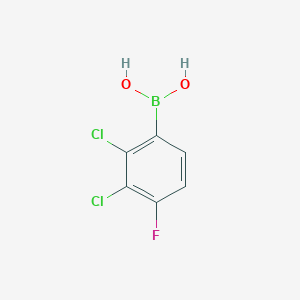
![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)
